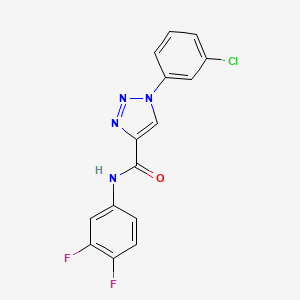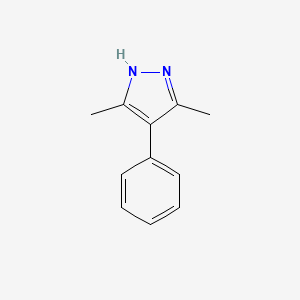![molecular formula C18H14N4O3S B2531664 2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one CAS No. 946241-81-2](/img/structure/B2531664.png)
2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one is a useful research compound. Its molecular formula is C18H14N4O3S and its molecular weight is 366.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Applications
Quinazolinone derivatives, including the mentioned compound, have been synthesized and evaluated for their anti-inflammatory properties. For example, Thorat et al. (2021) synthesized ten different 2,7-disubstituted [1,3,4]-thiadiazolo [2,3-b] quinazolin-5(4H)-ones and assessed their anti-inflammatory effectiveness both in vitro and in vivo. These compounds, characterized by analytical and spectral properties, showcased potential as anti-inflammatory agents (Thorat et al., 2021).
Anticancer Activity
Quinazolin-4-ones moiety, integral to our compound of interest, is associated with notable biological activities, including anticancer effects. Joseph et al. (2010) undertook the synthesis of various thiadiazol substituted quinazolin-4-(3H)-ones, demonstrating their in vitro anticancer activity against HeLa (Human cervical cancer cell) cells. The study highlighted the compound's potential in preventing tumor growth in mice, indicating its significant anticancer properties (Joseph et al., 2010).
Anticonvulsant Activity
The novel series of quinazolin-4(3H)-one derivatives, incorporating various moieties like oxadiazole and thiadiazole, were synthesized and evaluated for their anticonvulsant activity. Boshta et al. (2016) reported these compounds to show significant prolongation in times for convulsions in comparison to the standard drug phenobarbital, indicating their potential as anticonvulsant agents (Boshta et al., 2016).
Antimicrobial and Antioxidant Activities
Kotaiah et al. (2014) synthesized a series of compounds, which demonstrated promising antioxidant, antibacterial, and antifungal activities. These compounds were compared with standard drugs, showcasing their effectiveness against various bacterial and fungal strains. This study underlines the compound's utility in developing new antimicrobial and antioxidant agents (Kotaiah et al., 2014).
Diuretic Agents
Research has also explored the diuretic properties of quinazolin-4(3H)-one derivatives. Maarouf et al. (2004) prepared a series of these derivatives, aiming to study the effect of heterocyclic combinations on expected diuretic activity. The study revealed that certain compounds exhibited significant diuretic activity, indicating the potential of quinazolinone derivatives in diuretic drug development (Maarouf et al., 2004).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazoles, have been known to exhibit a wide range of biological activities, including antibacterial, antituberculosis, fungicidal, antitumor, herbicidal, analgesic, antiviral, and pesticidal activity .
Mode of Action
It is known that many compounds with similar structures often work by interacting with specific enzymes or receptors in the body, leading to changes in cellular function .
Biochemical Pathways
Compounds with similar structures are known to affect a variety of biochemical pathways, leading to their wide range of biological effects .
Pharmacokinetics
Factors such as how well the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted can all impact how well the compound works .
Result of Action
Compounds with similar structures are known to have a variety of effects at the molecular and cellular level, leading to their wide range of biological activities .
Properties
IUPAC Name |
5-(3,4-dimethylanilino)-12,14-dioxa-4-thia-2,6,7-triazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,9,11(15)-pentaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-9-3-4-11(5-10(9)2)19-17-21-22-16(23)12-6-14-15(25-8-24-14)7-13(12)20-18(22)26-17/h3-7H,8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAHZEUESHMTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN3C(=O)C4=CC5=C(C=C4N=C3S2)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
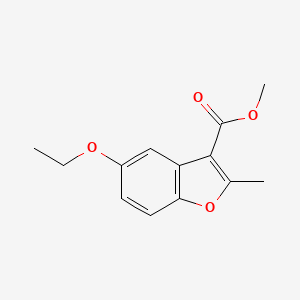
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2531585.png)
![3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)](/img/structure/B2531588.png)

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride](/img/structure/B2531591.png)
![(Z)-2-((4-fluorophenyl)sulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2531592.png)
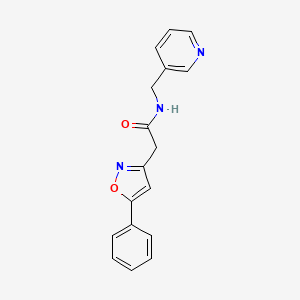
![3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione](/img/structure/B2531595.png)
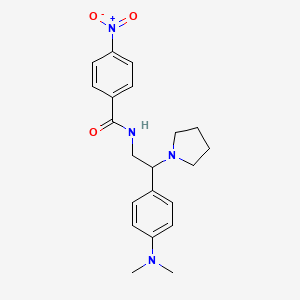

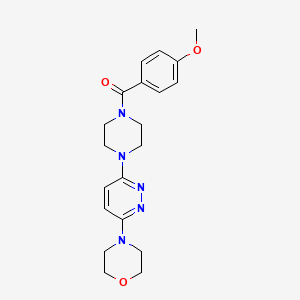
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2531599.png)
